2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole
Overview
Description
2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole is a compound that belongs to the family of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds are known for their various applications in materials science and pharmaceuticals due to their unique electronic and structural properties.
Synthesis Analysis
The synthesis of 2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole derivatives can be achieved through different synthetic routes. One common method involves the cyclization of acid derivatives with hydrazine, followed by halogenation and cross-coupling reactions such as the Suzuki reaction . Another approach is the Wittig-Horner reaction, which is used to embed the electron-transporting 1,3,4-oxadiazole into aromatic conjugated systems . The optimized synthesis of related compounds has been reported, which includes a two-step process involving the reaction of nitrobenzoic acid and semicarbazide under specific conditions .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be substituted with various functional groups. X-ray diffraction studies have been performed to determine the crystal structures of these compounds 10. The presence of strong electron-withdrawing groups, such as fluorodinitromethyl, affects the bond lengths and angles within the oxadiazole ring10. Density functional theory (DFT) calculations have been used to study the structural parameters, bond lengths, and angles of these molecules .
Chemical Reactions Analysis
1,3,4-oxadiazoles can undergo various chemical reactions due to their reactive sites. The oxadiazole ring can participate in nucleophilic substitution reactions to form new derivatives . The presence of electron-withdrawing groups can also influence the reactivity of these compounds, making them susceptible to electrophilic or nucleophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole derivatives are influenced by their molecular structure. These compounds exhibit strong two-photon absorption and fluorescence, which are enhanced by effective energy transfer within the molecule . The electronic properties, such as HOMO-LUMO energies and molecular electrostatic potential, have been investigated using computational methods to assess their stability and reactivity . The thermal stability and sensitivity of these compounds have been determined using differential scanning calorimetry (DSC) and standard tests .
Scientific Research Applications
Fluorescent Materials and OLED Devices
- Fluorescent Materials : Certain polymers containing 1,3,4-oxadiazole units, including derivatives of 2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole, exhibit fluorescence. These polymers have been found to exhibit blue fluorescence when dissolved in specific organic solvents (Hamciuc, Hamciuc, & Brumǎ, 2005).
- OLED Devices : Modifications of 2,5-diphenyl-1,3,4-oxadiazole, such as 2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole, have been shown to enhance electron transport properties in OLED devices, making them more electronically active and efficient (Tiwari, Chauhan, & Sharma, 2022).
High-Performance Polymers
- Thermal Stability : Polymers incorporating 1,3,4-oxadiazole units, including those derived from 2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole, have been noted for their high thermal stability, with decomposition temperatures typically above 410°C. This property is significant for applications requiring materials that can withstand high temperatures (Hamciuc, Hamciuc, & Brumǎ, 2005).
Sensor Applications
- Anion Sensors : Certain derivatives of 1,3,4-oxadiazole, such as those containing 2,5-bis(4-methylphenyl)-1,3,4-oxadiazole, have been investigated for their potential as anion sensors, particularly for fluoride ions in solution. These compounds have shown shifts in UV absorption and fluorescence emission upon exposure to specific anions (Kwak, Lee, & Lee, 2007).
Electronic and Electrical Properties
- Electron Transport Materials : Modifications of 1,3,4-oxadiazole, such as the incorporation of fluorine, enhance electron transport properties. This is crucial in the development of materials for electronic devices, as it improves their efficiency and functionality (Tiwari, Chauhan, & Sharma, 2022).
- Dielectric Properties : Polymers containing 1,3,4-oxadiazole units demonstrate valuable dielectric properties, making them suitable for use in electrical insulating applications. Their low dielectric constants and loss values indicate potential for use in specialized electronic components (Hamciuc, Hamciuc, Ipate, Cristea, & Okrasa, 2009).
Corrosion Inhibition
- Corrosion Inhibitors : Compounds like 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole have been evaluated as corrosion inhibitors, particularly for brass in cooling water systems. They demonstrate the ability to inhibit both cathodic and anodic reactions, indicating their effectiveness in reducing corrosion in specific industrial environments (Rochdi et al., 2014).
Safety And Hazards
Information on the compound’s toxicity, flammability, and environmental impact would be included here.
Future Directions
This could include potential applications of the compound, areas for further research, and possible modifications to its structure to enhance its properties.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the scientific literature or databases dedicated to chemical information. If you have a different compound or a more specific question in mind, feel free to ask!
properties
IUPAC Name |
2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O/c15-11-5-1-3-9(7-11)13-17-18-14(19-13)10-4-2-6-12(16)8-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYCICSWSRZMRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211743 | |
Record name | 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole | |
CAS RN |
62681-99-6 | |
Record name | 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62681-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062681996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC90461 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90461 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.